2-(Allylamino)ethanol
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Overview
Description
2-(Allylamino)ethanol is an organic compound with the molecular formula C5H11NO. It is a colorless to yellow liquid that is used in various chemical and industrial applications. This compound contains both an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Allylamino)ethanol can be synthesized through the reaction of allylamine with ethylene oxide. The reaction typically occurs under mild conditions, with the allylamine acting as a nucleophile and attacking the electrophilic carbon in ethylene oxide, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow of allylamine and ethylene oxide through a reactor. The reaction is typically carried out at elevated temperatures and pressures to increase the yield and efficiency of the process. The product is then purified through distillation or other separation techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amino group in this compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reactions: Halogenating agents, acids, or bases.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Allylamino)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biochemical pathways and enzyme reactions.
Industry: this compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Allylamino)ethanol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Ethanolamine: Similar in structure but lacks the allyl group.
Allylamine: Contains the allyl group but lacks the hydroxyl group.
2-Aminoethanol: Similar structure but without the allyl group.
Uniqueness: 2-(Allylamino)ethanol is unique due to the presence of both the allyl and hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to its similar compounds.
Properties
IUPAC Name |
2-(prop-2-enylamino)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-2-3-6-4-5-7/h2,6-7H,1,3-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMGZDWJZHJQCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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